molecular formula C23H20FN7O5 B2424068 3-(3-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207031-72-8

3-(3-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

货号: B2424068
CAS 编号: 1207031-72-8
分子量: 493.455
InChI 键: MUZVTRLMADBOQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a potent and selective chemical probe designed for fundamental biochemical research. This compound is recognized as a highly effective PIM kinase inhibitor, targeting PIM-1, PIM-2, and PIM-3 isoforms with nanomolar potency. Its mechanism of action involves competitive binding at the ATP-binding site of these kinases, thereby inhibiting their catalytic activity . PIM kinases are serine/threonine kinases that play critical roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological and solid tumor malignancies. By potently inhibiting PIM kinase signaling, this compound facilitates the study of downstream pathways, including the regulation of apoptosis and cell cycle progression. It serves as an invaluable tool for in vitro and cell-based investigations aimed at elucidating the oncogenic functions of PIM kinases, exploring mechanisms of cancer cell survival, and validating PIM kinases as a therapeutic target in oncology research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

3-[(3-fluorophenyl)methyl]-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN7O5/c1-33-16-8-14(9-17(34-2)20(16)35-3)21-26-18(36-28-21)11-30-12-25-22-19(23(30)32)27-29-31(22)10-13-5-4-6-15(24)7-13/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZVTRLMADBOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(3-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic compound that integrates multiple pharmacologically active moieties. This article reviews its biological activities based on existing literature and research findings.

Structure and Properties

This compound is characterized by the presence of a triazole and oxadiazole ring system, which are known for their diverse biological activities. The structural formula can be represented as follows:

C18H19FN6O4\text{C}_{18}\text{H}_{19}\text{F}\text{N}_6\text{O}_4

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the oxadiazole moiety. For instance:

  • In vitro studies demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. A series of synthesized oxadiazole derivatives showed IC50 values ranging from 10.64μM10.64\mu M to 33.62μM33.62\mu M against HeLa cells .
  • Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression .

Antimicrobial Activity

The antimicrobial properties of compounds similar to our target compound have been extensively documented:

  • Compounds with oxadiazole and triazole rings have shown promising activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were reported to have comparable activity to gentamicin against Staphylococcus aureus and Escherichia coli .
  • A study indicated that certain oxadiazole derivatives exhibited strong antifungal activity as well .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored through various assays:

  • Compounds demonstrated significant inhibition in carrageenan-induced rat paw edema models, suggesting their efficacy in reducing inflammation .
  • The analgesic properties were also evaluated, showing that certain derivatives could alleviate pain effectively .

Case Study 1: Anticancer Screening

A specific derivative of the oxadiazole series was subjected to a broad-spectrum anticancer screening using a 60-cell panel assay. This study revealed non-selective but promising activity across various cancer types . Notably, compounds such as 3j and 3k were identified as leading candidates for further development.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various oxadiazole derivatives, one particular compound exhibited significant bactericidal effects against Pseudomonas aeruginosa, with an IC50 value of 0.24μM0.24\mu M . This highlights the therapeutic potential of such compounds in treating infections.

科学研究应用

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of triazoles and oxadiazoles have been synthesized and tested against Mycobacterium tuberculosis, demonstrating promising anti-tubercular activity . The synthesis methods typically involve click chemistry techniques that yield high-purity products suitable for biological testing.

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. For example, certain triazole compounds have shown to inhibit cell growth across various cancer cell lines at low micromolar concentrations . The mechanism often involves inducing oxidative stress and disrupting cell cycle progression. Such findings suggest that the compound could be explored for its anticancer activities through further in vitro and in vivo studies.

Antimalarial Activity

Compounds with similar structural features have also been investigated for antimalarial properties. A study reported the synthesis of triazole derivatives that demonstrated efficacy against malaria parasites . The docking studies indicated favorable interactions with target enzymes essential for the survival of the malaria parasite, suggesting that the compound could serve as a lead for developing new antimalarial drugs.

Synthesis Techniques

The synthesis of this compound typically employs methods such as:

  • Click Chemistry : This method allows for the efficient formation of triazole linkages under mild conditions.
  • Multi-step Synthesis : Involves several reaction steps to build the complex structure while ensuring high yields and purity.

Case Studies and Research Findings

StudyFindings
Study on Antitubercular Activity Compounds showed significant inhibition against Mycobacterium tuberculosis strains.
Anticancer Activity Research Induced apoptosis in cancer cells with IC50 values indicating potent activity compared to standard treatments.
Antimalarial Compound Development Identified as potential leads against malaria with favorable docking scores against target enzymes.

常见问题

Basic Research Question

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the 3D structure by growing crystals in a slow-evaporation system (e.g., using ethyl acetate/hexane mixtures) .
  • Spectroscopic validation : Combine 1H^1H-/13C^{13}C-NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and substituent positions .

What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Basic Research Question

  • Kinase inhibition assays : Test against human cancer cell lines (e.g., HeLa or MCF-7) using ATP-competitive binding protocols, given the triazolo-pyrimidinone scaffold’s affinity for kinase active sites .
  • Antimicrobial screening : Utilize microdilution methods (MIC determination) against Gram-positive/negative bacteria, referencing the fluorobenzyl group’s potential membrane-disruptive effects .

How can computational tools predict its pharmacokinetic properties and drug-likeness?

Advanced Research Question

  • SwissADME analysis : Input the SMILES string to calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. Compare results with known drugs (e.g., celecoxib) to assess drug-likeness .
  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or EGFR), focusing on hydrogen bonding with the oxadiazole and trimethoxyphenyl moieties .

What experimental designs are recommended for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Fragment-based modifications : Systematically alter substituents (e.g., replace 3-fluorobenzyl with chloro/cyano analogs) and evaluate bioactivity shifts .
  • Free-Wilson analysis : Quantify contributions of the oxadiazole and triazole groups to inhibitory potency using multivariate regression models .

How can its environmental fate and biodegradation pathways be studied?

Advanced Research Question

  • OECD 301F test : Assess ready biodegradability in aqueous media under aerobic conditions, monitoring degradation via HPLC-MS .
  • Photolysis experiments : Exclude to UV-Vis light (λ = 254–365 nm) to identify photodegradation products, focusing on cleavage of the oxadiazole ring .

What strategies improve solubility for in vivo studies?

Advanced Research Question

  • Salt formation : React with hydrochloric acid or sodium hydroxide to generate water-soluble salts .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin inclusion complexes to enhance bioavailability .

How stable is the oxadiazole moiety under physiological conditions?

Advanced Research Question

  • pH stability assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and quantify degradation via LC-MS. The oxadiazole is prone to hydrolysis in acidic environments .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C) to guide storage conditions .

What enzymatic targets are hypothesized based on its structural analogs?

Advanced Research Question

  • Polymerase inhibitors : The triazolo-pyrimidinone core resembles known inhibitors of DNA-dependent enzymes (e.g., HIV reverse transcriptase) .
  • Monoamine oxidase (MAO) : The fluorobenzyl group may confer selectivity for MAO-B, similar to safinamide derivatives .

How can analytical methods be validated for purity assessment?

Advanced Research Question

  • HPLC-DAD/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% formic acid) to achieve >95% purity .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。